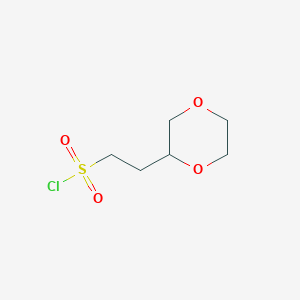

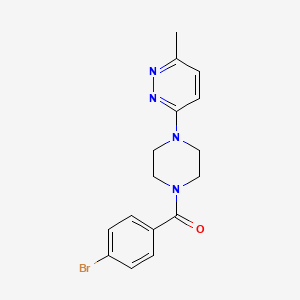

![molecular formula C15H12BrNO6S B2976051 4-({[4-(Acetylamino)phenyl]sulfonyl}oxy)-3-bromobenzoic acid CAS No. 1051256-33-7](/img/structure/B2976051.png)

4-({[4-(Acetylamino)phenyl]sulfonyl}oxy)-3-bromobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Electrochemical and Quantum Chemical Investigation

A compound with a similar structural motif, "1,4-Ph(OX)2(Ts)2," was investigated for its inhibitory action on the corrosion of aluminum alloy in sulfuric acid. This research demonstrates the potential of such compounds in corrosion protection, highlighting their adsorption onto metal surfaces and modification of anodic dissolution processes through quantum chemical calculations (Ehsani et al., 2014).

Proton-Conducting Polymers

In the field of materials science, derivatives of poly(ether-etherketone) and poly(4-phenoxybenzoyl-1,4-phenylene), which may be structurally related to the compound , were sulfonated to convert them into proton-conducting polymers. These polymers exhibited high proton conductivity at room temperature, indicating their potential in fuel cell applications (Kobayashi et al., 1998).

Aldose Reductase Inhibitors with Antioxidant Activity

A study explored the synthesis and in vitro activity of substituted benzenesulfonamides as aldose reductase inhibitors, which are crucial for managing diabetic complications. These compounds, including derivatives with bromo substitutions, showed potent antioxidant potential and inhibition of aldose reductase, suggesting their utility in therapeutic applications for diabetes (Alexiou & Demopoulos, 2010).

Synthesis and Chemiluminescence of Sulfanyl-Substituted Compounds

Research into the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, including those with acetoxy or methoxy groups, has shown potential applications in chemiluminescence. Such studies provide insights into the electronic properties and reactivity of these compounds, leading to applications in analytical chemistry and sensor technologies (Watanabe et al., 2010).

Mechanism of Action

Properties

IUPAC Name |

4-(4-acetamidophenyl)sulfonyloxy-3-bromobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO6S/c1-9(18)17-11-3-5-12(6-4-11)24(21,22)23-14-7-2-10(15(19)20)8-13(14)16/h2-8H,1H3,(H,17,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKWZLCIFBJLTDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

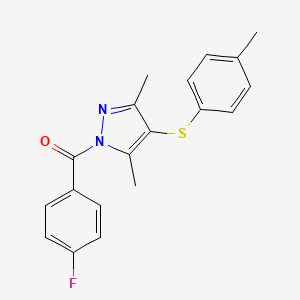

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2975972.png)

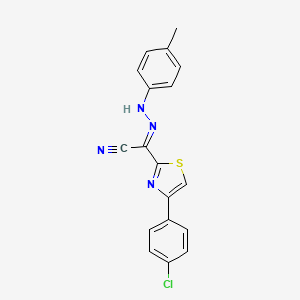

![7-butyl-N-(2-hydroxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2975973.png)

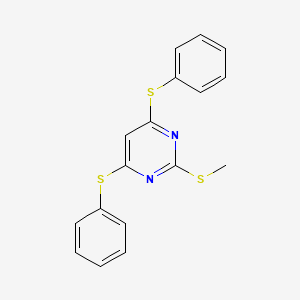

![(Z)-ethyl 3-allyl-2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2975974.png)

![2-[4-(azepane-1-sulfonyl)phenyl]-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2975981.png)

![2-Chloro-N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]-N-cyclopropylacetamide](/img/structure/B2975982.png)

![2-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}quinoline-4-carbonitrile](/img/structure/B2975985.png)

![(E)-2-cyano-N-(furan-2-ylmethyl)-3-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2975989.png)

![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B2975990.png)